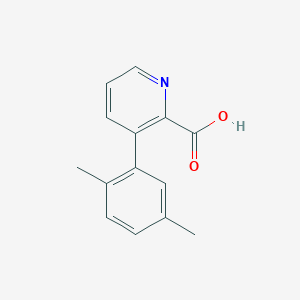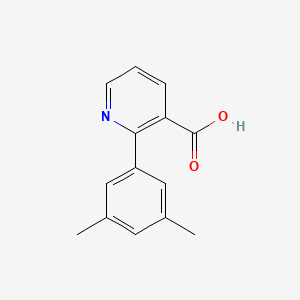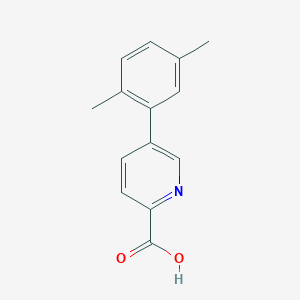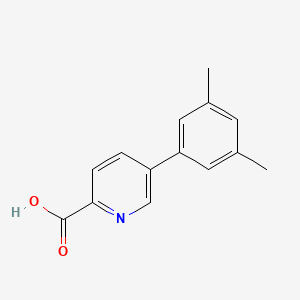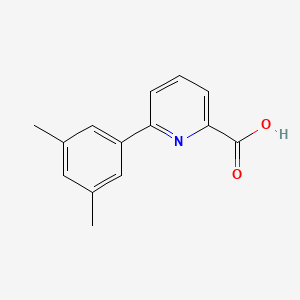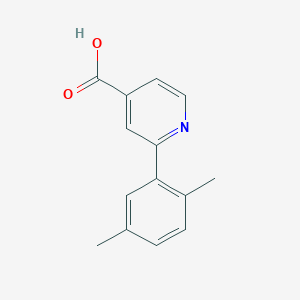
2-(3,5-Dimethylphenyl)isonicotinic acid, 95%
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% (2-DMPINA-95) is an organic compound belonging to the class of isonicotinic acids. It is a white crystalline solid with a melting point of 109-111 °C, and it is soluble in water and organic solvents. 2-DMPINA-95 is used in the synthesis of various compounds, such as pharmaceuticals and pesticides, and has been studied extensively for its biological and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(3,5-Dimethylphenyl)isonicotinic acid involves the reaction of 3,5-dimethylbenzonitrile with malonic acid in the presence of sodium ethoxide to form 3,5-dimethylphenylmalonic acid. This intermediate is then decarboxylated using sodium hydroxide to yield 2-(3,5-Dimethylphenyl)acetic acid, which is subsequently converted to the target compound through a series of reactions involving diazotization, hydrolysis, and decarboxylation.
Starting Materials
3,5-dimethylbenzonitrile, malonic acid, sodium ethoxide, sodium hydroxide, sulfuric acid, sodium nitrite, hydrochloric acid, sodium carbonate
Reaction
Step 1: 3,5-dimethylbenzonitrile is reacted with malonic acid in the presence of sodium ethoxide to form 3,5-dimethylphenylmalonic acid., Step 2: The intermediate 3,5-dimethylphenylmalonic acid is decarboxylated using sodium hydroxide to yield 2-(3,5-Dimethylphenyl)acetic acid., Step 3: 2-(3,5-Dimethylphenyl)acetic acid is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt., Step 4: The diazonium salt is hydrolyzed using sulfuric acid to form the corresponding phenol., Step 5: The phenol is decarboxylated using sodium carbonate to yield the target compound, 2-(3,5-Dimethylphenyl)isonicotinic acid.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been studied extensively for its biological and physiological effects. It has been found to have antifungal properties, and has been used to study the mechanisms of fungal resistance to drugs. 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been used in the development of drugs for the treatment of cancer. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been studied for its ability to modulate the activity of certain enzymes, and has been used to study the mechanisms of enzyme regulation.
Mécanisme D'action
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition by 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% results in an increase in the levels of acetylcholine in the body. This increase in acetylcholine has been found to have a variety of effects, including an increase in cognitive function and an improvement in mood.
Effets Biochimiques Et Physiologiques
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit AChE, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have antioxidant properties, and has been found to protect cells from oxidative damage. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory properties, and has been used to study the mechanisms of inflammation. Finally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have neuroprotective effects, and has been used to study the mechanisms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% is a relatively safe compound, and can be used in a variety of laboratory experiments. Its relatively low toxicity makes it an ideal compound for use in studies of biological and physiological effects. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% is relatively inexpensive, making it a cost-effective compound for use in laboratory experiments. However, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% does have some limitations. Its solubility in water is relatively low, which can make it difficult to work with in certain experiments. Additionally, its low melting point can make it difficult to store, as it can easily decompose at higher temperatures.
Orientations Futures
The potential applications of 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% are vast, and there are a number of future directions that could be explored. These include further research into the compound’s potential to inhibit the growth of cancer cells, as well as its potential to modulate the activity of certain enzymes. Additionally, further research into the compound’s antioxidant and anti-inflammatory properties could lead to the development of new drugs for the treatment of a variety of diseases. Finally, further research into the compound’s neuroprotective effects could lead to the development of new treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)13-8-11(14(16)17)3-4-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFDZYMAIUTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680748 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)isonicotinic acid | |
CAS RN |
1226150-02-2 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










